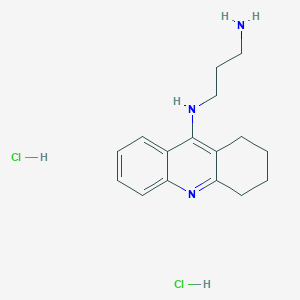

![molecular formula C6H6N4OS B1460012 7-Oxo-3-mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin CAS No. 91184-07-5](/img/structure/B1460012.png)

7-Oxo-3-mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin

Übersicht

Beschreibung

“3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The synthesis of these compounds often involves aromatic nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Antivirale und antimikrobielle Aktivitäten

Die im 7-Oxo-3-mercapto-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin vorhandenen Triazol- und Pyrimidinreste wurden hinsichtlich ihrer potenziellen antiviralen und antimikrobiellen Eigenschaften untersucht. Verbindungen mit ähnlichen Strukturen haben sich als vielversprechend erwiesen, um das Wachstum verschiedener pathogener Organismen zu hemmen. Das Vorhandensein einer Thiol-(Mercapto-)Gruppe kann diese Aktivitäten weiter verstärken, was es zu einer wertvollen Verbindung für die Entwicklung neuer antimikrobieller Mittel macht .

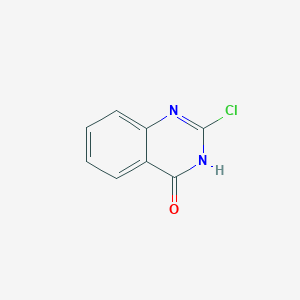

Synthese von Chinoxalin-Derivaten

Chinoxaline weisen ein breites Spektrum an antibakterieller Aktivität auf. Die fragliche Verbindung kann als Vorläufer für die Synthese neuartiger [1,2,4]triazolo[4,3-a]chinoxalin-Derivate dienen. Diese Derivate können durch aromatische nucleophile Substitution synthetisiert werden, was möglicherweise zu neuen Medikamenten mit verbesserten antimikrobiellen Eigenschaften führt .

Entwicklung von Antimykotika

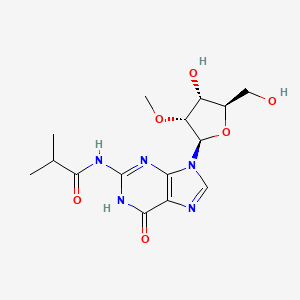

Triazol-Verbindungen wie Voriconazol und Posaconazol sind von entscheidender Bedeutung für die Behandlung von Pilzinfektionen. Die strukturelle Ähnlichkeit von 7-Oxo-3-mercapto-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin mit diesen Antimykotika deutet auf eine mögliche Verwendung bei der Entwicklung neuer antifungaler Therapien hin. Seine Modifikation könnte zu Verbindungen mit verbesserter Wirksamkeit gegen Pilzerreger führen .

Inhibitoren für Dihydroorotat-Dehydrogenase

Dihydroorotat-Dehydrogenase ist ein Enzym, das für die Pyrimidinbiosynthese essentiell ist, und seine Hemmung besitzt antimalarielle Aktivität. Die Struktur der Verbindung macht sie zu einem geeigneten Kandidaten für die Synthese von Inhibitoren, die auf dieses Enzym abzielen, was zu neuen Antimalariamitteln beitragen könnte .

Bindung an HIV TAR RNA

Das Potenzial der Verbindung, an HIV TAR RNA zu binden, deutet auf ihre Verwendung bei der Untersuchung der pharmakologischen Aktivität hin, die durch diese Wechselwirkung verursacht wird. Es könnte zur Entwicklung neuer therapeutischer Wirkstoffe führen, die HIV auf molekularer Ebene angreifen .

Oberflächenverstärkte Raman-Streuung (SERS)-Sonden

3-Mercapto-1,2,4-triazol, eine verwandte Verbindung, wurde zur Entwicklung von SERS-basierten Sonden für den schnellen und genauen Nachweis von DNA-Markern verwendet. Durch Erweiterung könnte 7-Oxo-3-mercapto-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin bei der Konstruktion neuartiger SERS-Sonden eingesetzt werden, was zu Fortschritten in der molekularen Diagnostik beitragen würde .

Wirkmechanismus

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities .

Biochemical Pathways

Triazole compounds are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the compound downregulates the expression of cyclin D1 and upregulates the expression of p21, a cyclin-dependent kinase inhibitor . These changes result in the inhibition of cellular metabolism and reduced cell viability .

Molecular Mechanism

At the molecular level, 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to induce changes in gene expression, particularly those involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that counteract its effects .

Dosage Effects in Animal Models

The effects of 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects .

Metabolic Pathways

3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . This metabolism leads to the formation of various metabolites, some of which retain the inhibitory activity of the parent compound . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDK2 . This targeted distribution enhances the compound’s therapeutic potential by ensuring its localization to sites of action .

Subcellular Localization

The subcellular localization of 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit cell cycle progression and induce apoptosis .

Eigenschaften

IUPAC Name |

5-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-3-2-4(11)7-5-8-9-6(12)10(3)5/h2H,1H3,(H,9,12)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCODANNGUOSOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NNC(=S)N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357596 | |

| Record name | 5-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91184-07-5 | |

| Record name | 5-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)